molecular formula C15H13ClO2 B14332606 Acetoxy 4-methyl 2'-chlorobiphenyl CAS No. 109523-94-6

Acetoxy 4-methyl 2'-chlorobiphenyl

Cat. No.: B14332606
CAS No.: 109523-94-6
M. Wt: 260.71 g/mol
InChI Key: SIOKJCQSIHWEIS-UHFFFAOYSA-N
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Description

Acetoxy 4-methyl 2'-chlorobiphenyl is a biphenyl derivative characterized by three substituents:

  • Acetoxy group: An acetylated oxygen moiety, enhancing lipophilicity and metabolic stability.
  • Methyl group: At position 4 on the first benzene ring, contributing steric bulk and electronic effects.
  • Chlorine atom: At position 2' on the second benzene ring, introducing electron-withdrawing and polarizability properties.

The molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol. Its synthesis typically involves Friedel-Crafts acylation or esterification of precursor biphenyl compounds. The compound’s structural features make it relevant in pharmaceutical intermediates and materials science, though specific applications remain understudied .

Properties

CAS No.

109523-94-6

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

[4-(2-chlorophenyl)phenyl]methyl acetate

InChI

InChI=1S/C15H13ClO2/c1-11(17)18-10-12-6-8-13(9-7-12)14-4-2-3-5-15(14)16/h2-9H,10H2,1H3

InChI Key

SIOKJCQSIHWEIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxy 4-methyl 2’-chlorobiphenyl typically involves the acetylation of 4-methyl 2’-chlorobiphenyl. This can be achieved through the reaction of 4-methyl 2’-chlorobiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of Acetoxy 4-methyl 2’-chlorobiphenyl may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

Acetoxy 4-methyl 2’-chlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Acetoxy 4-methyl 2’-chlorobiphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetoxy 4-methyl 2’-chlorobiphenyl involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom and methyl group contribute to the compound’s overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Acetoxy 4-methyl 2'-chlorobiphenyl 4-acetoxy, 4-methyl, 2'-Cl C₁₅H₁₃ClO₂ 260.72 High lipophilicity (logP ~3.8), moderate solubility in organic solvents
4-Methyl-2'-chlorobiphenyl 4-methyl, 2'-Cl C₁₃H₁₁Cl 202.68 Lower logP (~3.2), higher volatility
4-Hydroxy-4-methyl-2'-chlorobiphenyl 4-hydroxy, 4-methyl, 2'-Cl C₁₃H₁₁ClO 218.68 Polar (logP ~2.5), prone to oxidation
4-Methoxy-2'-chlorobiphenyl 4-methoxy, 2'-Cl C₁₃H₁₁ClO 218.68 Moderate lipophilicity (logP ~2.9), stable ether linkage
4-Nitro-2'-chlorobiphenyl 4-nitro, 2'-Cl C₁₂H₈ClNO₂ 241.65 Strong electron-withdrawing effects, reactive
Key Observations:

Lipophilicity : The acetoxy group increases logP compared to hydroxy or methoxy analogs, enhancing membrane permeability but reducing aqueous solubility .

Electronic Effects : The 2'-chlorine atom creates a dipole moment, influencing binding interactions in biological systems.

Spectroscopic and Reactivity Differences

  • NMR Signatures : The acetoxy group generates distinct ¹H NMR signals (e.g., δH ~2.06–2.08 ppm for acetyl protons) and ¹³C resonances (δC ~169–171 ppm for carbonyl carbons), contrasting with hydroxy (δH ~5–6 ppm) or methoxy (δH ~3.8 ppm) groups .
  • Reactivity : The acetoxy group undergoes hydrolysis under acidic/basic conditions, unlike stable methyl or chloro substituents. This property is critical in prodrug design.

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